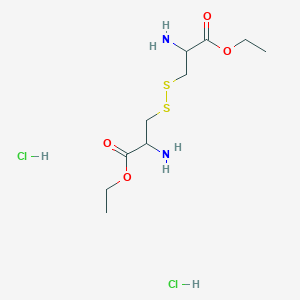
(H-Cys-OEt) 2 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C₁₀H₂₂Cl₂N₂O₄S₂ and a molecular weight of 369.33 g/mol . It is commonly used in biochemical research and various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (H-Cys-OEt)₂·2 HCl typically involves the esterification of L-cysteine. One common method includes reacting L-cysteine with ethanol in the presence of thionyl chloride. The reaction is carried out under an ice-water bath to control the temperature, followed by heating under reflux conditions for several hours . The resulting product is then purified to obtain the desired compound.
Industrial Production Methods
Industrial production of (H-Cys-OEt)₂·2 HCl follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(H-Cys-OEt)₂·2 HCl undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Free thiol groups.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
(H-Cys-OEt)₂·2 HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a precursor for other cysteine derivatives.
Biology: Studied for its role in protein modification and as a model compound for understanding cysteine’s biological functions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in redox biology.
Industry: Utilized in the production of pharmaceuticals and as a dietary supplement
Mechanism of Action
The mechanism of action of (H-Cys-OEt)₂·2 HCl involves its ability to undergo redox reactions. The thiol group in cysteine can participate in redox cycling, which is crucial for maintaining cellular redox balance. This compound can also interact with various molecular targets, including enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: The parent amino acid, which also exhibits redox properties.
L-Cysteine methyl ester: Another ester derivative with similar properties but different solubility and reactivity.
N-Acetylcysteine: A derivative used as a mucolytic agent and antioxidant.
Uniqueness
(H-Cys-OEt)₂·2 HCl is unique due to its ethyl ester group, which enhances its solubility and reactivity compared to other cysteine derivatives. This makes it particularly useful in specific biochemical and industrial applications .
Properties
IUPAC Name |
ethyl 2-amino-3-[(2-amino-3-ethoxy-3-oxopropyl)disulfanyl]propanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJZWSLXDLQPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)


![3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)


![2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)
![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)




